3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine 3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
Brand Name: Vulcanchem
CAS No.: 575460-42-3
VCID: VC16157123
InChI: InChI=1S/C16H14F2N4OS/c1-23-11-7-5-10(6-8-11)15-20-21-16(22(15)19)24-9-12-13(17)3-2-4-14(12)18/h2-8H,9,19H2,1H3
SMILES:
Molecular Formula: C16H14F2N4OS
Molecular Weight: 348.4 g/mol

3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

CAS No.: 575460-42-3

Cat. No.: VC16157123

Molecular Formula: C16H14F2N4OS

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine - 575460-42-3

Specification

CAS No. 575460-42-3
Molecular Formula C16H14F2N4OS
Molecular Weight 348.4 g/mol
IUPAC Name 3-[(2,6-difluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine
Standard InChI InChI=1S/C16H14F2N4OS/c1-23-11-7-5-10(6-8-11)15-20-21-16(22(15)19)24-9-12-13(17)3-2-4-14(12)18/h2-8H,9,19H2,1H3
Standard InChI Key IOUWHUMBVQDWAQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s molecular formula, C₁₆H₁₄F₂N₄OS, reflects a 1,2,4-triazole core substituted at positions 3 and 5. The 3-position features a (2,6-difluorobenzyl)sulfanyl group, while the 5-position is occupied by a 4-methoxyphenyl ring. Key structural identifiers include:

PropertyValue
Molecular Weight348.4 g/mol
IUPAC Name3-[(2,6-Difluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine
SMILES NotationCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F
InChI KeyIOUWHUMBVQDWAQ-UHFFFAOYSA-N

The 2,6-difluorobenzyl group introduces steric and electronic effects, potentially influencing binding interactions in biological systems. The methoxy group at the para position of the phenyl ring enhances lipophilicity, a critical factor in pharmacokinetic properties.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound remains unpublished, analogous triazole derivatives exhibit planar triazole rings with substituents adopting orthogonal orientations to minimize steric clashes . Nuclear magnetic resonance (NMR) spectroscopy of related compounds reveals distinct signals for the NH₂ group (δ ~6.2 ppm in DMSO-d₆) and methoxy protons (δ ~3.8 ppm) . The fluorine atoms in the benzyl group are expected to produce characteristic ¹⁹F NMR shifts between -110 to -120 ppm.

Synthesis and Reaction Conditions

Synthetic Pathways

The synthesis of 3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine typically follows a modular approach involving:

  • Core Formation: Construction of the 1,2,4-triazole ring via cyclization of thiosemicarbazides or oxidative dimerization of amidrazones.

  • S-Alkylation: Introduction of the (2,6-difluorobenzyl)sulfanyl group through nucleophilic substitution using 2,6-difluorobenzyl bromide or chloride under basic conditions .

A representative procedure involves reacting 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2,6-difluorobenzyl bromide in methanol using sodium hydroxide as a base (Scheme 1) . The reaction proceeds at room temperature for 2–3 hours, yielding the target compound after recrystallization from ethanol/diethyl ether.

Scheme 1: Synthetic route to 3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine.

Optimization and Yield

Critical parameters include:

  • Solvent Selection: Methanol or ethanol preferred for solubility and reaction homogeneity .

  • Base Strength: NaOH or KOH ensures deprotonation of the thiol group for efficient S-alkylation .

  • Temperature: Room temperature minimizes side reactions such as over-alkylation.

Reported yields for analogous triazole derivatives range from 75–95%, suggesting robust scalability for this synthetic route .

Biological Activities and Mechanistic Insights

Antimicrobial and Anticancer Prospects

Triazole derivatives exhibit broad-spectrum antimicrobial activity, with MIC values against Staphylococcus aureus and Candida albicans often below 10 µg/mL. The electron-withdrawing fluorine substituents may improve membrane permeability, a hypothesis supported by logP calculations (estimated ~2.8 for this compound).

Analytical Characterization Techniques

Spectroscopic Methods

  • ¹H/¹³C NMR: Assignments include:

    • Methoxy protons: δ 3.8–3.9 ppm (singlet)

    • NH₂ protons: δ 5.8–6.3 ppm (broad singlet)

  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 349.4, with fragmentation patterns confirming the sulfanyl and methoxyphenyl groups.

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